

High-Purity Fensulfothion Oxon: Application Notes for Analytical Testing

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Compound of Interest

Compound Name: *Fensulfothion oxon*

Cat. No.: *B121163*

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Introduction

Fensulfothion oxon is the oxygen analog and a primary metabolite of Fensulfothion, an organophosphate insecticide and nematicide.^{[1][2]} As an acetylcholinesterase (AChE) inhibitor, **Fensulfothion oxon** exhibits greater toxicity than its parent compound, making its detection and quantification in environmental and food samples a critical aspect of public health and safety monitoring.^[3] High-purity **Fensulfothion oxon** is essential as an analytical standard for the accurate determination of residue levels in various matrices, including agricultural products and baby food.^{[3][4]} This document provides detailed application notes and protocols for the analysis of **Fensulfothion oxon** using modern analytical techniques.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	6552-21-2	[4]
Molecular Formula	C ₁₁ H ₁₇ O ₅ PS	[4]
Molecular Weight	292.29 g/mol	[4]
IUPAC Name	diethyl (4-methylsulfinylphenyl) phosphate	[4]
Synonyms	Diethyl 4-(Methylsulfinyl)phenyl Ester Phosphoric Acid, Dasanit O	[4]
Storage	2-8°C	[5]

Analytical Methodologies

The analysis of **Fensulfothion oxon** is predominantly carried out using chromatographic techniques coupled with mass spectrometry, which provides the necessary sensitivity and selectivity for residue-level detection.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a highly effective method for the simultaneous analysis of **Fensulfothion oxon** and other pesticide residues in complex matrices.[6][7]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

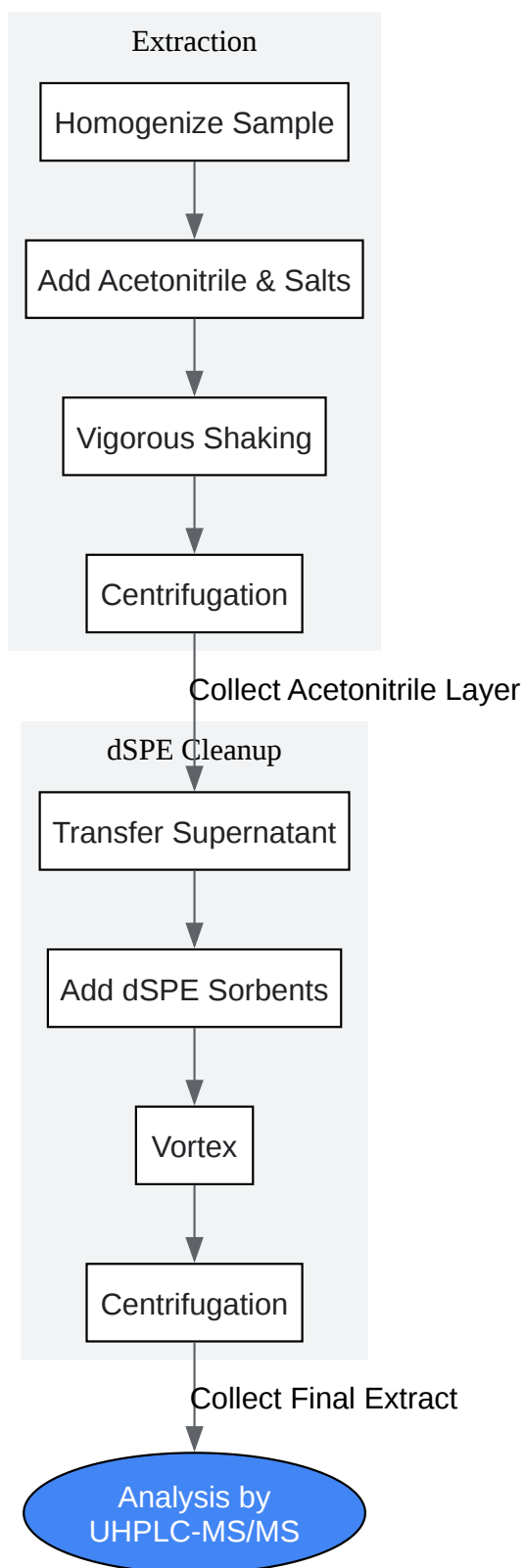
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[8][9]

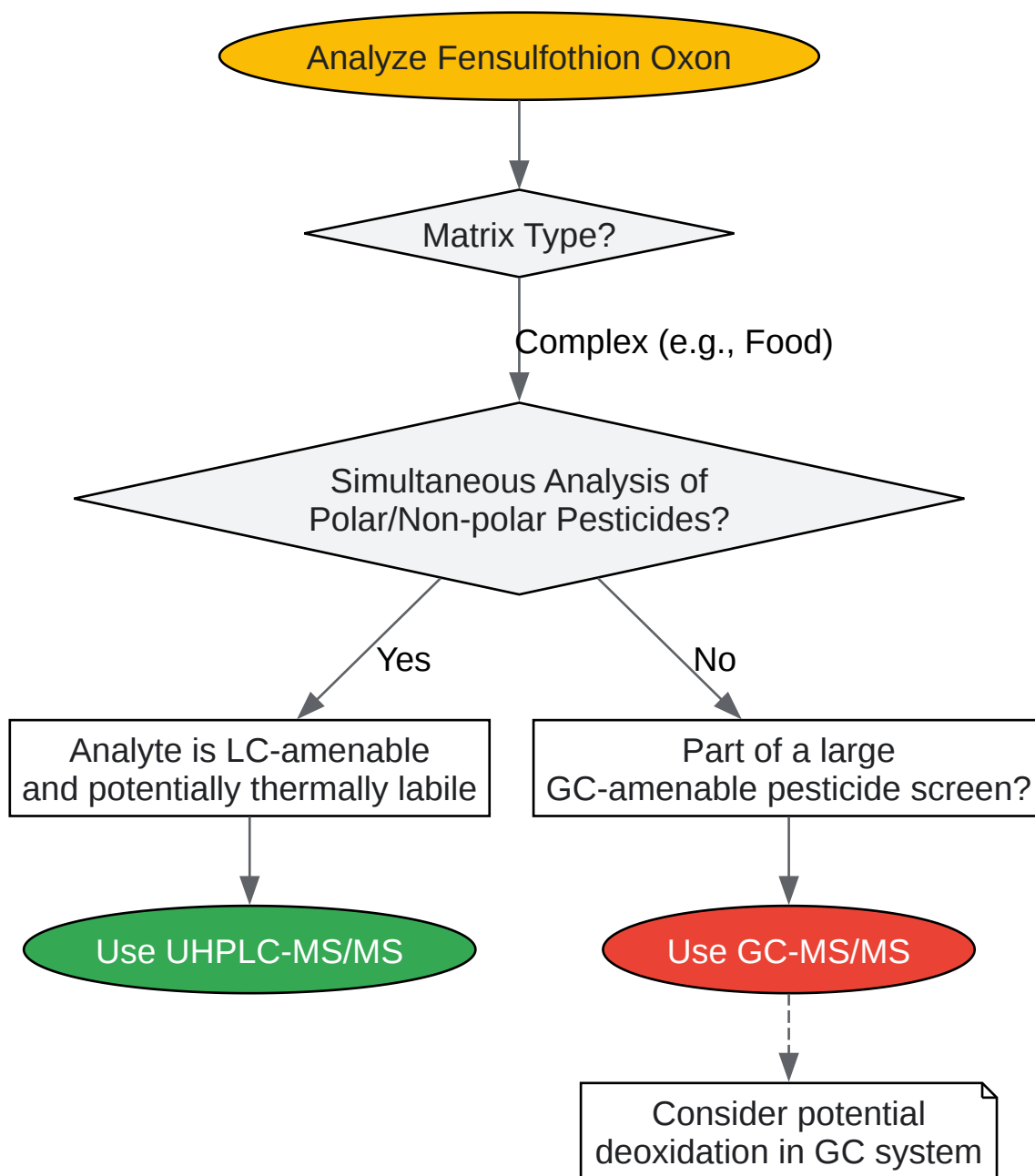
Protocol:

- Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable). For dry samples, a wetting step may be necessary.[9]

- Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10-15 mL of acetonitrile (with or without 1% acetic acid).
 - Add the appropriate QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.[\[10\]](#)
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 3000 g for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Take an aliquot of the upper acetonitrile layer.
 - Transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove fats) and magnesium sulfate to remove residual water.[\[9\]](#)[\[11\]](#)
 - Vortex for 30 seconds.
 - Centrifuge for 5 minutes.
- Final Extract: The resulting supernatant is ready for UHPLC-MS/MS analysis. For some instruments, a dilution with deionized water may be required.[\[9\]](#)

Workflow for QuEChERS Sample Preparation





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